molecular formula C28H31FeOP2+ B577497 (RP)-1-[(S)-tert-Butylphosphinoyl]-2-[(S)-1-(diphenylphosphino)ethyl]ferrocene CAS No. 1221746-31-1

(RP)-1-[(S)-tert-Butylphosphinoyl]-2-[(S)-1-(diphenylphosphino)ethyl]ferrocene

Cat. No.: B577497
CAS No.: 1221746-31-1
M. Wt: 501.348
InChI Key: GKGAXSFACFRVDP-NTEVMMBTSA-N
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Description

(RP)-1-[(S)-tert-Butylphosphinoyl]-2-[(S)-1-(diphenylphosphino)ethyl]ferrocene is a chiral organophosphorus compound. It is notable for its unique structure, which includes a ferrocene backbone and two distinct phosphine groups. This compound is of significant interest in the field of asymmetric catalysis due to its ability to induce chirality in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (RP)-1-[(S)-tert-Butylphosphinoyl]-2-[(S)-1-(diphenylphosphino)ethyl]ferrocene typically involves the following steps:

    Preparation of the Ferrocene Backbone: The ferrocene backbone is synthesized through the reaction of cyclopentadienyl anion with iron(II) chloride.

    Introduction of Phosphine Groups: The phosphine groups are introduced via a series of substitution reactions. For instance, tert-butylphosphine and diphenylphosphine can be attached to the ferrocene backbone using appropriate reagents and catalysts.

    Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the desired (RP) and (S) configurations.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(RP)-1-[(S)-tert-Butylphosphinoyl]-2-[(S)-1-(diphenylphosphino)ethyl]ferrocene undergoes various types of chemical reactions, including:

    Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The phosphine groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions include phosphine oxides, reduced ferrocene derivatives, and substituted ferrocene compounds.

Scientific Research Applications

(RP)-1-[(S)-tert-Butylphosphinoyl]-2-[(S)-1-(diphenylphosphino)ethyl]ferrocene has several scientific research applications:

    Asymmetric Catalysis: It is used as a ligand in asymmetric catalysis to induce chirality in various chemical reactions, leading to the production of enantiomerically pure compounds.

    Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of chiral drugs.

    Material Science: It is used in the development of advanced materials with specific electronic and optical properties.

    Biological Studies:

Mechanism of Action

The mechanism of action of (RP)-1-[(S)-tert-Butylphosphinoyl]-2-[(S)-1-(diphenylphosphino)ethyl]ferrocene involves its ability to coordinate with metal centers in catalytic reactions. The chiral phosphine groups create a chiral environment around the metal center, facilitating enantioselective transformations. The ferrocene backbone provides stability and enhances the electronic properties of the compound.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Bis(diphenylphosphino)ferrocene (dppf): A widely used ligand in catalysis, but lacks the chiral centers present in (RP)-1-[(S)-tert-Butylphosphinoyl]-2-[(S)-1-(diphenylphosphino)ethyl]ferrocene.

    2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): Another chiral ligand used in asymmetric catalysis, but with a different backbone structure.

    Chiraphos: A chiral diphosphine ligand with a different steric and electronic profile.

Uniqueness

This compound is unique due to its combination of a ferrocene backbone and chiral phosphine groups. This structure provides both stability and the ability to induce chirality, making it a valuable ligand in asymmetric catalysis.

Properties

IUPAC Name

(Z)-tert-butyl-[2-[(1S)-1-diphenylphosphanylethyl]cyclopenta-2,4-dien-1-ylidene]-oxidophosphanium;cyclopenta-1,3-diene;iron(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26OP2.C5H5.Fe/c1-18(21-16-11-17-22(21)26(24)23(2,3)4)25(19-12-7-5-8-13-19)20-14-9-6-10-15-20;1-2-4-5-3-1;/h5-18H,1-4H3;1-5H;/q;-1;+2/t18-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKGAXSFACFRVDP-NTEVMMBTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC1=[P+](C(C)(C)C)[O-])P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C\1=CC=C/C1=[P+](\C(C)(C)C)/[O-])P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31FeOP2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50746441
Record name (Z)-tert-butyl-[2-[(1S)-1-diphenylphosphanylethyl]cyclopenta-2,4-dien-1-ylidene]-oxidophosphanium;cyclopenta-1,3-diene;iron(2+)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

501.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221746-31-1
Record name (Z)-tert-butyl-[2-[(1S)-1-diphenylphosphanylethyl]cyclopenta-2,4-dien-1-ylidene]-oxidophosphanium;cyclopenta-1,3-diene;iron(2+)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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